molecular formula C9H10FNO2 B2401750 3-Fluoro-2-(oxetan-3-yloxy)aniline CAS No. 1349717-82-3

3-Fluoro-2-(oxetan-3-yloxy)aniline

Cat. No.: B2401750
CAS No.: 1349717-82-3
M. Wt: 183.182
InChI Key: ZVNOXRHXILQOTH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Anilines as Synthetic Intermediates

Fluorinated anilines are a cornerstone of modern synthetic chemistry, prized for their ability to impart unique physicochemical properties to target molecules. The incorporation of fluorine, the most electronegative element, can profoundly alter a molecule's electronic landscape, pKa, and metabolic stability. nih.govnih.govresearchgate.net The strong carbon-fluorine bond is resistant to metabolic oxidation, a crucial feature in drug design for enhancing bioavailability and half-life. nih.gov

The presence of a fluorine atom on an aniline (B41778) ring can influence its reactivity and the properties of its derivatives in several ways:

Electronic Effects: The electron-withdrawing nature of fluorine can decrease the basicity of the aniline nitrogen, which can be advantageous in modulating the pKa of a drug candidate to optimize its absorption and distribution. nih.govalfa-chemistry.com

Metabolic Stability: A primary application of fluorine incorporation is to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic protein pockets. nih.gov

Conformational Control: The small size of the fluorine atom allows it to act as a "smart hydrogen," introducing steric and electronic perturbations that can favor specific molecular conformations, potentially leading to enhanced binding affinity with biological targets. nih.gov

The synthesis of fluorinated anilines can be achieved through various methods, including the reaction of azide (B81097) compounds with hydrogen fluoride (B91410) under anhydrous conditions. google.com These intermediates serve as versatile building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. For instance, 3-chloro-4-fluoroaniline (B193440) is a key intermediate in the synthesis of the antibacterial drug norfloxacin. alfa-chemistry.com The copolymerization of aniline with 3-fluoroaniline (B1664137) has been shown to yield polymers with increased solubility, thermal stability, and electrical conductivity compared to the parent polyaniline. researchgate.net

Importance of Oxetane (B1205548) Motifs in Molecular Design and Strain-Release Chemistry

Oxetanes, four-membered cyclic ethers, have gained significant traction in medicinal chemistry and molecular design due to their unique combination of properties. acs.orgacs.orgnih.gov These strained ring systems are not merely passive scaffolds but actively influence the characteristics of the molecules in which they are incorporated.

Key attributes of the oxetane motif include:

Polarity and Solubility: The polar nature of the ether linkage within the compact oxetane ring can enhance the aqueous solubility of a parent molecule, a critical factor for drug efficacy. acs.orgnih.gov

Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring introduces three-dimensionality to otherwise flat aromatic systems, which can improve target selectivity and reduce off-target effects. acs.orgnih.gov

Metabolic Stability: Oxetanes can serve as metabolically stable replacements for more labile groups like gem-dimethyl or carbonyl functionalities. acs.orgnih.gov This stability is often attributed to their resistance to enzymatic degradation. ethz.ch

Hydrogen Bond Acceptor: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, contributing to binding interactions with biological targets. mdpi.com

The inherent ring strain of approximately 106 kJ/mol makes oxetanes valuable intermediates in synthesis, susceptible to ring-opening reactions with various nucleophiles. mdpi.comcore.ac.uk This "strain-release" chemistry provides a powerful tool for the construction of more complex molecular architectures. nih.govresearchgate.net For example, the reaction of 2-methyleneoxetanes with nucleophiles can lead to the formation of homopropargyl alcohols or 2,2-disubstituted oxetanes. nih.gov The synthesis of oxetanes themselves presents a challenge due to this ring strain, often requiring intramolecular cyclization strategies with good leaving groups. acs.orgcore.ac.uk

Synergistic Combination of Fluorine and Oxetane Functionalities in Complex Molecules

The integration of both fluorine atoms and oxetane rings into a single molecular entity, such as 3-Fluoro-2-(oxetan-3-yloxy)aniline, creates a powerful synergy that can be exploited in the design of advanced materials and therapeutic agents. This combination allows for the simultaneous modulation of multiple molecular properties, offering a sophisticated approach to molecular engineering.

The fluorine atom can enhance metabolic stability and modulate the electronic properties of the aniline ring, while the oxetane moiety can improve solubility, introduce three-dimensionality, and provide a metabolically robust scaffold. nih.govdigitellinc.comacs.org This dual-pronged approach can be particularly effective in overcoming common challenges in drug discovery, such as poor pharmacokinetic profiles or low target affinity. nih.govnih.gov

Recent research has highlighted the potential of combining these two motifs. For example, the development of oxetane sulfonyl fluorides as reagents allows for the divergent synthesis of a wide range of 3,3-disubstituted oxetanes, demonstrating the synthetic accessibility and utility of these combined functionalities. digitellinc.comacs.org Furthermore, the synthesis of fluorine-containing analogues of oxetane pharmacophores has been shown to be a promising strategy for developing new drug candidates. sciencedaily.com

The strategic placement of the fluorine atom and the oxetane group in this compound offers a unique set of properties. The ortho-disposition of the oxetanyloxy group relative to the amine can influence the conformation and reactivity of the aniline moiety, while the fluorine atom at the 3-position further tunes its electronic character. This specific arrangement makes this compound a valuable building block for creating novel molecules with precisely controlled physicochemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNOXRHXILQOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 3 Fluoro 2 Oxetan 3 Yloxy Aniline

Reactions Involving the Aniline (B41778) Functional Group

The aniline portion of 3-Fluoro-2-(oxetan-3-yloxy)aniline is a primary determinant of its chemical reactivity, allowing for a range of transformations typical of aromatic amines.

Electrophilic Aromatic Substitution Patterns

The amino group of the aniline ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the positions ortho and para to the amino group are already substituted by the oxetanyloxy group and a fluorine atom, respectively. The fluorine atom is a deactivating group but also an ortho-, para-director. The oxetanyloxy group at the 2-position and the fluorine atom at the 3-position sterically hinder the adjacent positions. Consequently, electrophilic substitution is expected to occur at the positions electronically favored by the powerful amino group and least sterically hindered.

The directing effects of the substituents on the aromatic ring are summarized in the table below:

SubstituentPositionActivating/DeactivatingDirecting Effect
-NH₂1ActivatingOrtho, Para
-O-oxetane2ActivatingOrtho, Para
-F3DeactivatingOrtho, Para

Considering these effects, the most likely positions for electrophilic attack are C4 and C6. The C4 position is para to the strongly activating amino group and meta to the deactivating fluorine. The C6 position is ortho to the amino group. The outcome of a specific electrophilic aromatic substitution reaction would depend on the nature of the electrophile and the reaction conditions. For instance, in reactions like nitration or halogenation, a mixture of products might be expected, with the substitution pattern influenced by the steric bulk of the incoming electrophile.

Nucleophilic Reactivity of the Amino Group

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, making it nucleophilic. This allows it to react with a variety of electrophiles. Common reactions involving the nucleophilicity of the amino group include acylation, alkylation, and diazotization.

For example, the amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations.

Alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process.

Diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring through Sandmeyer or similar reactions.

Oxidative Transformations of the Aniline Moiety

The aniline moiety is susceptible to oxidation, and this compound can be oxidized to form various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of quinone derivatives. smolecule.com The presence of the electron-donating amino and oxetanyloxy groups facilitates this oxidation. The specific structure of the resulting quinone would depend on the regioselectivity of the oxidation process.

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The oxetane ring in this compound is a strained four-membered ether, which makes it susceptible to ring-opening reactions under various conditions. acs.org This reactivity provides a pathway to introduce new functional groups and build more complex molecular architectures.

Nucleophilic Ring-Opening of Oxetane Ethers

The strained nature of the oxetane ring facilitates its opening by nucleophiles. acs.org These reactions can be catalyzed by either acids or bases. magtech.com.cn In the presence of a strong acid, the oxygen atom of the oxetane ring is protonated, making the ring more susceptible to attack by weak nucleophiles. magtech.com.cn The ring-opening can proceed via an SN1 or SN2 mechanism, depending on the substitution pattern of the oxetane and the reaction conditions.

For an unsymmetrical oxetane ether like the one in this compound, the regioselectivity of the ring-opening is an important consideration. Under acidic conditions, the nucleophile will typically attack the more substituted carbon atom due to the development of a partial positive charge (carbocation-like character) at this position. magtech.com.cn Conversely, under basic or neutral conditions with strong nucleophiles, the attack usually occurs at the less sterically hindered carbon atom via an SN2 mechanism. magtech.com.cn

A variety of nucleophiles, including halides, amines, thiols, and organometallic reagents, can be employed for the ring-opening of oxetanes, leading to the formation of 1,3-difunctionalized compounds. researchgate.net

Stereoselective Aspects in Ring-Opening Reactions of Fluorinated Oxetanes

The presence of a fluorine atom on the aromatic ring in this compound can influence the stereoselectivity of the oxetane ring-opening, although the fluorine is not directly on the oxetane ring. More direct is the influence of fluorine atoms on the oxetane ring itself. Studies on α-fluorinated oxetanes have shown that the ring-opening reactions can be highly stereoselective. acs.orgbohrium.comrawdatalibrary.netnih.govacs.org The fluorine atom directs the incoming nucleophile, leading to a specific stereochemical outcome. acs.orgbohrium.comrawdatalibrary.netnih.gov Theoretical calculations have been used to understand the observed regioselectivity and stereoselectivity, indicating that electrostatic interactions involving the fluorine atom play a crucial role in directing the reaction pathway. acs.orgnih.govacs.org

Acid-Catalyzed and Transition Metal-Catalyzed Ring Opening

The strained four-membered ring of the oxetane in this compound is susceptible to ring-opening reactions, particularly under acidic or transition-metal-catalyzed conditions. This reactivity is a cornerstone of oxetane chemistry, allowing for the introduction of diverse functionalities. beilstein-journals.orgnih.gov

Acid-Catalyzed Ring Opening:

Under acidic conditions, the oxetane oxygen of this compound can be protonated by a Brønsted acid or coordinated by a Lewis acid. researchgate.net This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The ring-opening is driven by the relief of the significant ring strain, which is approximately 25.5 kcal/mol for the parent oxetane. beilstein-journals.orgnih.gov

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. In the case of 3-substituted oxetanes, the attack generally occurs at the less sterically hindered C2 or C4 positions. However, the presence of the aryloxy substituent at the C3 position introduces electronic effects that can influence the outcome. The reaction with a nucleophile (NuH) would proceed as depicted in the following general mechanism:

Step 1: Activation of the Oxetane Ring The oxetane oxygen is protonated by an acid (H⁺).

Step 2: Nucleophilic Attack and Ring Opening A nucleophile attacks one of the oxetane carbons, leading to the cleavage of a C-O bond and opening of the ring to form a 1,3-difunctionalized product.

While specific studies on this compound are not extensively documented, research on similar oxetane systems provides insight into the expected reactivity. For instance, various Lewis acids such as Sc(OTf)₃ and In(OTf)₃ have been shown to be effective catalysts for the ring-opening of oxetanes with various nucleophiles. nih.gov In the context of 3-aryloxetan-3-ols, Brønsted acids like Tf₂NH have been used to catalyze ring-opening and subsequent reactions. nih.gov

Transition Metal-Catalyzed Ring Opening:

Transition metal catalysis offers an alternative and often milder approach to oxetane ring-opening. While less common than acid catalysis, various transition metals can interact with the oxetane ring to facilitate its cleavage. For example, palladium catalysts have been employed in the functionalization of molecules containing oxetane rings. researchgate.net The mechanism of transition metal-catalyzed ring-opening can vary, involving oxidative addition, migratory insertion, or other elemental steps, depending on the metal and reaction conditions.

The following table summarizes general conditions for the ring-opening of oxetanes, which can be extrapolated to predict the behavior of this compound.

Catalyst TypeTypical CatalystsNucleophilesGeneral Conditions
Brønsted Acid Tf₂NH, HClAlcohols, WaterMild temperatures
Lewis Acid Sc(OTf)₃, In(OTf)₃, Yb(OTf)₃Amines, Thiols, CyanideRoom temperature to moderate heating
Transition Metal Palladium complexesVariousDependent on specific reaction

Ring Expansion Reactions of the Oxetane System

The strained oxetane ring in this compound can also undergo ring expansion reactions to form larger, more stable heterocyclic systems, such as tetrahydrofurans or 1,4-dioxanes. nih.govmagtech.com.cn These transformations are often catalyzed by Lewis or Brønsted acids and proceed through rearrangements of key intermediates.

One notable example is the expansion of an oxetane ring to a 1,4-dioxane. In a reaction involving a 3-aryloxetan-3-ol and a 1,2-diol, a Brønsted acid was used to catalyze the formation of a 1,4-dioxane. nih.gov This proceeds via initial reaction at the oxetane C3 position followed by an intramolecular ring-opening of the oxetane by the tethered nucleophile. While this compound lacks the hydroxyl group of the model system, similar principles of intramolecular cyclization following an initial intermolecular reaction could potentially lead to ring-expanded products under appropriate conditions.

Another potential pathway for ring expansion involves the rearrangement of a carbocation intermediate formed during an acid-catalyzed reaction. The specific substitution pattern on the oxetane and the nature of the reaction conditions would determine the feasibility and outcome of such a rearrangement. For instance, the conversion of 2-methyleneoxetanes into α,β-unsaturated methyl ketones at high temperatures represents a type of ring transformation, although not strictly a ring expansion to a larger heterocycle. acs.org

Influence of Fluorine on Reactivity and Reaction Mechanisms

Fluorine is the most electronegative element, and its primary electronic contribution to the aromatic ring is a strong electron-withdrawing inductive effect (-I effect). daneshyari.comrsc.org This effect decreases the electron density of the aniline ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted aniline. The deactivating nature of the fluorine atom also lowers the pKa of the anilinium ion, making the amino group less basic. utexas.edu

The fluorine atom can also participate in resonance by donating a lone pair of electrons to the aromatic ring (+M effect). However, for fluorine, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing reactivity. The presence of the fluorine atom can also influence the conformation and electronic environment of the adjacent oxetane ether linkage. beilstein-journals.org

Theoretical studies on substituted anilines have shown that electron-withdrawing groups like fluorine can lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The lowering of the HOMO energy is consistent with the decreased reactivity towards electrophiles.

The strong electron-withdrawing nature of fluorine can modulate the strength of adjacent bonds. The C-F bond itself is exceptionally strong. The inductive effect of the fluorine atom can also influence the bond strength of the C-O ether linkage of the oxetane moiety, potentially affecting the energetics of the ring-opening reactions. rsc.org

Furthermore, the fluorine substituent can influence the stability of intermediates formed during reactions. For example, in an acid-catalyzed ring-opening of the oxetane, the electron-withdrawing fluorine would destabilize any developing positive charge on the aromatic ring or on the aniline nitrogen. This could potentially alter the preferred mechanistic pathway or reaction rate compared to a non-fluorinated analog.

Research on fluorinated anilines has demonstrated that fluorine substitution can significantly impact non-covalent interactions, such as hydrogen and halogen bonding. researchgate.net These interactions can play a crucial role in directing the assembly of molecules in the solid state and in solution, which can in turn affect reaction outcomes.

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 2 Oxetan 3 Yloxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of 3-Fluoro-2-(oxetan-3-yloxy)aniline provides critical information about the number, connectivity, and chemical environment of the protons. The spectrum is characterized by distinct signals for the aromatic protons, the amine protons, and the protons of the oxetane (B1205548) ring.

The aromatic region is expected to show complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the fluorine atom would exhibit a doublet of doublets, while the other two aromatic protons would also show intricate multiplets. The aniline (B41778) amine group (-NH₂) typically appears as a broad singlet, though its chemical shift can be variable depending on the solvent and concentration.

The oxetane ring protons present a more complex system. The methine proton (CH) attached to the oxygen of the ether linkage is expected to be the most downfield of the oxetane signals. The four methylene (B1212753) protons (-CH₂-) of the oxetane ring are diastereotopic and will likely appear as two sets of complex multiplets due to geminal and vicinal couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (Hz)
Aromatic-H 6.3 - 7.1 m J(H,H), J(H,F)
Amine (-NH₂) ~3.7 br s -
Oxetane-CH ~5.2 m J(H,H)

Note: Predicted values are based on analysis of similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, and the chemical shifts are indicative of their electronic environment. The influence of the electron-withdrawing fluorine and oxygen atoms is clearly observed.

The carbon atom bonded to the fluorine (C-F) will appear as a doublet due to one-bond carbon-fluorine coupling (¹J(C,F)), which is typically large. Other aromatic carbons will also exhibit smaller C-F couplings. The carbon attached to the oxetanyloxy group (C-O) will be shifted downfield. The carbons of the oxetane ring itself have characteristic chemical shifts, with the methine carbon (CH-O) appearing further downfield than the methylene carbons (-CH₂-). spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-F 150 - 155 (d, ¹J(C,F) ≈ 240-250 Hz)
Aromatic C-O 140 - 145
Aromatic C-N 135 - 140
Aromatic C-H 105 - 125
Oxetane C-O 70 - 75

Note: Predicted values are based on analysis of similar structures and known substituent effects. spectrabase.com

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom within a molecule. For this compound, the spectrum would show a single primary signal for the fluorine atom on the aromatic ring. The chemical shift of this signal is sensitive to the electronic environment. In fluoroanilines, the ¹⁹F chemical shift can be influenced by factors like pH. nih.gov The signal would likely appear as a multiplet due to couplings with the neighboring aromatic protons. The chemical shift is typically reported relative to a standard such as CFCl₃. colorado.edu For fluoroaromatic compounds, shifts are often observed in the range of -100 to -170 ppm. ucsb.edu

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton connectivity within the aromatic ring and the oxetane moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the aromatic proton signals to their corresponding aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide conformational information and confirm through-space proximities, such as between the protons of the oxetane ring and the substituent at the C2 position of the aniline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₉H₁₀FNO₂), the molecular weight is 183.18 g/mol . cymitquimica.com In a high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ would be observed with a precise mass, confirming the elemental composition.

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule is expected to fragment in a predictable manner. nih.gov Key fragmentation pathways would likely include:

Cleavage of the ether bond, resulting in the loss of the oxetane group or the formation of a fluoro-hydroxo-aniline radical cation.

Fragmentation of the oxetane ring itself, potentially leading to the loss of small neutral molecules like ethene or formaldehyde.

Loss of the amino group or ammonia (B1221849) from the aniline ring.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. youtube.com

Table 3: Predicted IR Absorption Frequencies and Functional Group Assignments

Frequency Range (cm⁻¹) Vibration Type Functional Group
3350 - 3500 N-H symmetric & asymmetric stretch Primary Amine (-NH₂)
3000 - 3100 C-H stretch Aromatic Ring
2850 - 2960 C-H stretch Oxetane Ring (Aliphatic)
~1620 N-H bend Primary Amine (-NH₂)
1450 - 1600 C=C stretch Aromatic Ring
1200 - 1300 C-N stretch Aryl Amine
1100 - 1250 C-F stretch Aryl Fluoride (B91410)

The IR spectrum would prominently feature two sharp to medium bands in the 3350-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine. youtube.com Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the oxetane ring would appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-F stretch is expected, along with characteristic absorptions for the aryl amine C-N bond and the C-O-C ether linkage. youtube.com

While a comprehensive analysis of the advanced spectroscopic and structural characterization of this compound is of significant interest to the scientific community, a thorough search of available scientific literature and databases did not yield specific experimental data on the X-ray crystallographic analysis of this compound.

Detailed research findings, including crystallographic data tables with unit cell dimensions, space group, bond lengths, and bond angles, are not publicly available at this time. The solid-state structural determination of this compound through X-ray crystallography remains an area for future investigation.

For reference, similar compounds have been studied, but direct extrapolation of their crystallographic data to this compound would not be scientifically accurate. The unique substitution pattern of the fluorine atom and the oxetane-3-yloxy group in the target compound will inherently lead to a distinct crystal packing and molecular conformation.

Further research is required to elucidate the precise three-dimensional arrangement of this compound in the solid state, which would provide invaluable insights into its intermolecular interactions and physicochemical properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 3-Fluoro-2-(oxetan-3-yloxy)aniline. These methods model the distribution of electrons within the molecule, which governs its stability and chemical behavior.

Electronic Structure: DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can map the electron density distribution. In this compound, the highly electronegative fluorine atom acts as an electron-withdrawing group, which influences the aromatic ring's electronic properties. This is quantitatively represented by partial atomic charges, such as a calculated Mulliken charge of approximately -0.35 on the fluorine atom.

Reactivity Prediction: The reactivity of the molecule can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. For this compound, the lone pairs on the oxetane's ether oxygen contribute to the HOMO, while the LUMO is influenced by the aniline (B41778) ring, with the oxetane (B1205548) oxygen's lone pairs potentially lowering the LUMO energy to around -1.8 eV. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations help predict the most likely sites for electrophilic and nucleophilic attack. The electron-withdrawing fluorine atom tends to activate the aniline ring for electrophilic substitution, particularly at the para-position relative to the amino group.

Table 1: Predicted Electronic Properties from DFT Calculations
ParameterPredicted Value/ObservationSignificance
Computational MethodDFT (B3LYP/6-311++G(d,p))A common method for reliable electronic structure calculation.
Fluorine Mulliken Charge~ -0.35Indicates significant electron withdrawal from the aromatic ring.
LUMO Energy~ -1.8 eVA lower LUMO energy suggests enhanced electrophilicity at specific sites.
Predicted Reactive SitePara-position to the amino groupMost likely site for electrophilic aromatic substitution.

Transition State Modeling and Reaction Mechanism Elucidation

While specific transition state models for reactions involving this compound are not extensively published, computational methods are crucial for elucidating the mechanisms of reactions it may undergo. These include common aniline reactions like oxidation, reduction, and electrophilic substitution.

For instance, in a potential electrophilic substitution reaction, theoretical modeling can map the entire reaction coordinate from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction pathway. By calculating the energy of this transition state, chemists can determine the activation energy, providing a quantitative measure of the reaction rate.

Theoretical calculations on related aniline reactions have shown that radicals add to the aniline derivative to form a cyclohexadienyl-substituted radical intermediate, which is then oxidized to a carbocation intermediate. conicet.gov.ar Modeling these intermediates and the transition states connecting them for this compound would clarify how the fluoro and oxetanyloxy substituents stabilize or destabilize these transient species, thereby influencing the reaction's regioselectivity and efficiency. Such studies could confirm, for example, why substitution is favored at the para position.

Conformational Analysis of the Oxetane Ring and its Interaction with the Aniline Moiety

The three-dimensional structure of this compound is not rigid. Conformational analysis using computational methods helps to identify the most stable spatial arrangements of the molecule, focusing on the puckering of the oxetane ring and its orientation relative to the aniline ring.

Oxetane Ring Puckering: The four-membered oxetane ring is not perfectly planar but exhibits a slight puckering to relieve ring strain. utexas.edunih.gov While the parent oxetane has a small puckering angle of about 8.7°, substitution on the ring, particularly at the 3-position, can increase this puckering due to eclipsing interactions between substituents. utexas.eduacs.org For this compound, the attachment of the bulky aryloxy group at the 3-position would be expected to enforce a puckered conformation.

Interaction with the Aniline Moiety: The orientation of the oxetane ring relative to the plane of the aniline ring is defined by one or more dihedral angles. Computational energy profiling can determine the rotational barriers and the lowest-energy conformers. These analyses often reveal preferential orientations that are stabilized by intramolecular interactions. In a related N-Oxetane-sulfoximine crystal structure, a gauche arrangement was observed, stabilized by π-stacking interactions. acs.org A similar gauche conformation might be expected for this compound, where the oxetane ring is positioned away from the adjacent fluorine atom to minimize steric hindrance, while potentially allowing for weak intramolecular interactions.

Table 2: Conformational Parameters of the Oxetane Moiety
Structural FeatureTypical ObservationRelevance to the Molecule
Oxetane Ring ConformationSlightly puckered, not planar. utexas.edunih.govRelieves inherent ring strain.
Effect of 3-SubstitutionIncreases the degree of puckering. utexas.eduThe aryloxy group enhances the non-planar nature of the oxetane ring.
Ring Puckering Angle~16° for some substituted oxetanes. acs.orgA likely value for the puckering in this compound.
Aniline-Oxetane OrientationLikely a gauche or staggered conformation.Minimizes steric repulsion between the aniline and oxetane moieties.

Computational Studies on Molecular Properties and their Modulation by Fluorine and Oxetane

The fluorine and oxetane substituents are not merely passive structural elements; they actively modulate the physicochemical properties of the aniline scaffold. Computational studies can quantify these effects, which are critical for applications in medicinal chemistry.

Role of Fluorine: The fluorine atom significantly impacts several molecular properties. Its high electronegativity can lower the pKa of the nearby amino group, making it less basic. nih.gov Fluorine substitution is also a well-known strategy to increase lipophilicity, which can influence how the molecule interacts with biological membranes. nih.gov Furthermore, the C-F bond can block sites of metabolic oxidation, potentially increasing the molecule's metabolic stability. nih.gov

Role of the Oxetane Ring: The oxetane ring is considered a valuable motif in drug design. nih.gov It is a small, polar group that can significantly enhance aqueous solubility compared to non-polar analogs like a gem-dimethyl group. acs.orgacs.org Despite its polarity, the oxetane ring can also improve metabolic stability. acs.org Like fluorine, the oxetane group can also modulate the basicity of a proximal amine group, often reducing its pKa to physiologically favorable levels. utexas.eduacs.org

Computational models can predict these properties, such as LogP (a measure of lipophilicity) and pKa, providing valuable data for drug design before synthesis. Studies on fluorinated oxetanes highlight the "fine-tuning" of properties, where the hydrophilic oxetane is made more lipophilic by the fluorine atom, achieving a balanced profile. researchgate.netsciencedaily.com

Table 3: Predicted Modulation of Physicochemical Properties
PropertyEffect of FluorineEffect of OxetaneCombined Effect
Lipophilicity (LogP)Increases. Decreases (increases polarity). acs.orgA balanced, "fine-tuned" lipophilicity. researchgate.net
Aqueous SolubilityGenerally decreases.Increases significantly. utexas.eduacs.orgEnhanced solubility compared to non-oxetane fluoro-anilines.
Amine Basicity (pKa)Decreases (more acidic). nih.govDecreases. utexas.eduacs.orgSignificantly reduced basicity of the aniline nitrogen.
Metabolic StabilityCan increase by blocking metabolism. nih.govGenerally increases. acs.orgPotentially enhanced stability at multiple sites.

Analysis of Non-Covalent Interactions within the Molecular Structure

Non-covalent interactions are weak forces that play a decisive role in determining the three-dimensional structure and binding characteristics of a molecule. In this compound, several such interactions can be analyzed computationally.

Intramolecular Hydrogen Bonding: A key potential interaction is an intramolecular hydrogen bond between one of the hydrogen atoms of the aniline's amino group (-NH₂) and the ether oxygen of the oxetane ring. The proximity of these groups in the ortho position makes this interaction sterically feasible. Computational analysis, such as Quantum Theory of Atoms in Molecules (QTAIM), can confirm the presence of a bond critical point between the H and O atoms, providing evidence for this stabilizing interaction.

Other Interactions:

π-Stacking: In solid-state or aggregated forms, intermolecular π-stacking between the electron-rich aniline rings could occur. While less common as an intramolecular force in this specific structure, related molecules have shown intramolecular π-stacking between aryl groups. acs.org

Hydrogen Bond Acceptor Capability: The oxetane oxygen, with its exposed lone pairs, is a strong hydrogen bond acceptor. utexas.edunih.gov This is a critical feature for interacting with biological targets like enzymes or receptors.

Computational tools can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions of the molecule. For this compound, such a map would highlight the negative potential around the fluorine and oxygen atoms, identifying them as likely sites for electrophilic attack or hydrogen bonding. ajchem-a.com

Synthetic Utility and Applications in Advanced Chemical Research

3-Fluoro-2-(oxetan-3-yloxy)aniline as a Versatile Synthetic Scaffold

This compound has emerged as a significant and versatile synthetic scaffold in modern chemical research, particularly in the fields of medicinal and agrochemical chemistry. Its utility stems from the unique combination of three distinct structural motifs: a nucleophilic aniline (B41778) ring, an electron-withdrawing fluorine atom, and a polar, strained oxetane (B1205548) ring. This trifecta of functional groups provides multiple reactive handles for chemical modification, allowing for the systematic exploration of chemical space and the construction of diverse molecular libraries.

The term "scaffold" is apt, as the core structure of this compound serves as a foundational framework upon which greater molecular complexity can be built. ed.ac.uk The aniline group is a classical precursor for a vast array of transformations, including amide bond formation, diazotization, and participation in various C-N bond-forming cross-coupling reactions. The strategic placement of the fluorine atom and the oxetanyloxy group ortho and meta to the amine modulates the reactivity and regioselectivity of these transformations. The oxetane moiety, a desirable bioisostere for gem-dimethyl or carbonyl groups, is particularly valuable for its ability to improve the physicochemical properties of resulting molecules, such as aqueous solubility and metabolic stability, without introducing a chiral center.

Development of Novel Reaction Methodologies Utilizing the Compound's Unique Reactivity

The distinct electronic and steric properties of this compound have spurred the development and application of novel reaction methodologies. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the aromatic ring creates a unique reactivity profile that can be exploited in synthesis.

Key reactions involving this scaffold include:

Electrophilic Aromatic Substitution: The aniline group activates the aromatic ring towards electrophilic substitution. The substitution pattern is directed by the combined influence of the activating amino group and the deactivating, meta-directing fluorine atom. This allows for controlled functionalization of the benzene (B151609) ring with groups like halogens or nitro groups.

Nucleophilic Aromatic Substitution (SNAr): While typically challenging on an aniline ring, the presence of the activating ortho-fluoro substituent can facilitate SNAr reactions under specific conditions. For instance, the fluorine atom can be displaced by strong nucleophiles, such as piperidine, to yield 2-(oxetan-3-yloxy)-3-piperidinoaniline.

Oxetane Ring-Opening Reactions: The inherent ring strain of the oxetane moiety (approximately 25 kcal/mol) makes it susceptible to ring-opening under acidic conditions. This reaction proceeds via a carbocation intermediate, which can be trapped by various nucleophiles, providing a pathway to introduce new functional groups and significantly alter the molecular architecture.

Amine-Directed Transformations: The primary amine is a versatile functional handle. It readily undergoes acylation to form amides, sulfonamides, and ureas, which are common structural motifs in bioactive molecules. It can also be used in cyclization reactions to construct novel heterocyclic systems fused to the benzene ring.

The synthesis of the parent compound itself typically involves the nucleophilic substitution reaction between a 3-fluoroaniline (B1664137) precursor and an oxetane derivative, such as oxetan-3-ol (B104164), often in the presence of a base like sodium hydride.

Integration into Complex Molecular Architectures for Chemical Space Exploration

A primary application of this compound is its use as a key building block for the synthesis of complex, high-value molecules, particularly for drug discovery programs. Its structural features are frequently found in molecules designed to interact with biological targets like protein kinases, which are implicated in diseases such as cancer. ed.ac.uknih.gov

The aniline moiety often serves as a crucial "hinge-binding" element in kinase inhibitors, forming key hydrogen bonds within the ATP-binding site of the enzyme. The oxetane group is employed to probe and occupy adjacent pockets, often improving solubility and metabolic profiles, while the fluorine atom can enhance binding affinity through favorable electrostatic interactions or by modulating the pKa of the aniline group.

While specific marketed drugs containing this exact fragment are not publicly detailed, its structural motifs are prevalent in patented and developmental compounds. For example, its derivatives are explored in the synthesis of inhibitors for various kinases and other enzymes. The ability to readily derivatize the scaffold at multiple points allows for the generation of focused compound libraries, enabling a systematic structure-activity relationship (SAR) study to optimize potency, selectivity, and pharmacokinetic properties.

Contribution to the Design of Novel Organic Building Blocks with Tunable Properties

This compound is not just a means to an end but is itself a product of the rational design of novel organic building blocks. The incorporation of fluorine and oxetane groups into small molecule scaffolds is a deliberate strategy in modern medicinal chemistry to create building blocks with tunable, drug-like properties. mdpi.com

The key contributions of each component are summarized below:

FeatureContribution to Molecular Properties
Fluorine Atom Modulates electronic properties (pKa of the aniline), enhances metabolic stability by blocking sites of oxidation, and can increase binding affinity to protein targets through specific interactions (e.g., hydrogen bonds, dipole-dipole). mdpi.com
Oxetane Ring Acts as a polar, three-dimensional bioisostere for less desirable groups (e.g., gem-dimethyl, carbonyl). It often improves aqueous solubility, reduces lipophilicity (LogP), and can enhance metabolic stability compared to linear ethers.
Aniline Group Provides a key vector for synthetic diversification and a critical hydrogen-bond donor for interactions with biological targets.

By combining these features into a single, relatively simple molecule, chemists have a powerful tool to introduce desirable characteristics early in a synthetic sequence. The positional isomer, 4-fluoro-2-(oxetan-3-yloxy)aniline, is another example of how subtle changes in the arrangement of these functional groups can create a distinct building block with a different reactivity profile and potential applications. This modular approach allows for the fine-tuning of a molecule's properties to meet the stringent demands of drug development.

Strategies for Further Functionalization and Derivatization

The synthetic versatility of this compound allows for numerous strategies for further functionalization and the creation of diverse derivative libraries. These strategies can target the three main components of the molecule: the aromatic ring, the aniline group, and the oxetane ring.

Functionalization of the Aromatic Ring:

Electrophilic Halogenation: Bromination or iodination can introduce a handle for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the installation of a wide variety of aryl, heteroaryl, or alkyl groups.

Nitration followed by Reduction: Nitration of the ring, followed by reduction of the nitro group, can introduce a second amino group, creating a diaminobenzene derivative. This new functional group opens up possibilities for the synthesis of fused heterocyclic systems like benzimidazoles.

Derivatization of the Aniline Group:

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates provides a straightforward route to libraries of amides, sulfonamides, and ureas.

Reductive Amination: The aniline can be reacted with aldehydes or ketones under reductive conditions to form secondary or tertiary amines.

Cyclization Reactions: The aniline can be a key component in reactions that form new heterocyclic rings, such as the Skraup synthesis of quinolines or the Paal-Knorr synthesis of pyrroles, when reacted with appropriate bifunctional reagents.

Modification of the Oxetane Ring:

Lewis Acid-Catalyzed Ring Opening: Treatment with a Lewis acid in the presence of a nucleophile (e.g., an alcohol, thiol, or amine) can open the strained oxetane ring to yield 1,3-difunctionalized products. This strategy dramatically alters the scaffold's shape and introduces new points for derivatization.

These derivatization strategies, often amenable to high-throughput and parallel synthesis techniques, underscore the value of this compound as a foundational building block for exploring vast regions of chemical space.

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-2-(oxetan-3-yloxy)aniline, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling an oxetane-containing fragment with a fluorinated aniline precursor. A common approach is nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing fluorine atom to activate the aromatic ring for oxetane-3-ol substitution. Key steps include:

  • Starting materials : 3-Fluoro-2-nitroaniline (reduced to the amine post-coupling) and oxetane-3-ol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .
  • Optimization : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent oxidation. Yield improvements (up to 75%) are achieved by slow addition of reagents and maintaining temperatures below 0°C during coupling .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization techniques include:

  • NMR : <sup>19</sup>F NMR shows a singlet near -110 ppm for the fluorine atom, while <sup>1</sup>H NMR resolves the oxetane protons as a multiplet (δ 4.5–5.0 ppm) .
  • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm; retention times vary based on mobile phase (e.g., 8.2 minutes in 70:30 acetonitrile/water) .
  • Mass spectrometry : ESI-MS typically displays [M+H]<sup>+</sup> at m/z 198.1 .

Q. What are the common chemical reactions involving this compound, and what products are formed?

Key reactions include:

  • Oxidation : The amino group oxidizes to nitro or nitroso derivatives using KMnO4/H2SO4, yielding 3-fluoro-2-(oxetan-3-yloxy)nitrobenzene .
  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces nitro intermediates to amines .
  • Substitution : The fluorine atom undergoes SNAr with amines (e.g., piperidine) to form 2-(oxetan-3-yloxy)-3-piperidinoaniline .

Advanced Research Questions

Q. How does the oxetane moiety influence the compound’s reactivity and pharmacokinetic properties compared to other ethers?

The oxetane’s ring strain (≈25 kcal/mol) enhances:

  • Reactivity : Facilitates ring-opening under acidic conditions, forming a carbocation intermediate for further functionalization .
  • Pharmacokinetics : Increases solubility (logP ≈1.2) and metabolic stability compared to linear ethers (e.g., isopropyloxy analogs), as shown in comparative ADME studies .

Q. What contradictions exist in reported reaction outcomes for fluorinated anilines with oxetane groups, and how can they be resolved?

Discrepancies in substitution rates (e.g., SNAr vs. elimination) arise from:

  • Steric effects : Bulky oxetane groups hinder nucleophilic attack at the ortho-fluorine position. Use smaller nucleophiles (e.g., NH3 vs. aniline) to mitigate this .
  • Solvent polarity : Polar aprotic solvents (DMF) favor SNAr, while protic solvents (MeOH) promote elimination. Optimize solvent choice based on desired pathway .

Q. What computational methods (e.g., DFT) are recommended to predict the electronic effects of fluorine and oxetane on aromatic ring reactivity?

  • DFT calculations : Use B3LYP/6-311++G(d,p) to model charge distribution. The fluorine atom withdraws electron density (Mulliken charge ≈-0.35), activating the ring for electrophilic substitution at the para position .
  • HOMO-LUMO analysis : The oxetane oxygen’s lone pairs lower the LUMO energy (-1.8 eV), enhancing electrophilicity at the ortho site .

Q. How can researchers design biological assays to evaluate the compound’s potential as a kinase inhibitor?

  • Target selection : Prioritize kinases with hydrophobic pockets (e.g., EGFR, VEGFR) due to the compound’s aromatic and oxetane motifs .
  • Assay conditions : Use fluorescence polarization (FP) assays with ATP-competitive probes. IC50 values <1 µM indicate strong binding .

Methodological Notes

  • Safety : The compound may release toxic HF under strong acidic conditions. Always use PPE and neutralize waste with CaCO3.
  • Data validation : Cross-reference NMR shifts with PubChem datasets (CID: 1369809) and ECHA archives to confirm purity .

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